molecular formula C3H5BrO2S B3262388 1-Bromo-1-methanesulfonylethene CAS No. 35495-31-9

1-Bromo-1-methanesulfonylethene

Cat. No.: B3262388
CAS No.: 35495-31-9
M. Wt: 185.04 g/mol
InChI Key: BSTQPTBGKBZMQT-UHFFFAOYSA-N
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Description

1-Bromo-1-methanesulfonylethene is an organic compound with the molecular formula C₃H₅BrO₂S and a molecular weight of 185.04 g/mol . It is characterized by the presence of a bromine atom and a methanesulfonyl group attached to an ethene backbone. This compound is commonly used in various chemical reactions due to its unique reactivity and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-1-methanesulfonylethene can be synthesized through several methods. One common approach involves the bromination of 1-methanesulfonylethene using bromine or a bromine-containing reagent under controlled conditions . The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to prevent side reactions.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing advanced equipment and reaction monitoring systems. The compound is then purified through distillation or recrystallization to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

1-Bromo-1-methanesulfonylethene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Products include 1-methanesulfonylethene derivatives with various functional groups replacing the bromine atom.

    Addition: Products include dihalides or haloalkanes depending on the electrophile used.

    Oxidation: Products include sulfonic acids or sulfonates.

Scientific Research Applications

1-Bromo-1-methanesulfonylethene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical transformations.

    Biology: Employed in the modification of biomolecules and the study of enzyme mechanisms.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-bromo-1-methanesulfonylethene involves its reactivity with nucleophiles and electrophiles. The bromine atom and the methanesulfonyl group provide sites for chemical interactions, allowing the compound to participate in various reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used .

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-2-methanesulfonylethene
  • 1-Chloro-1-methanesulfonylethene
  • 1-Iodo-1-methanesulfonylethene

Uniqueness

1-Bromo-1-methanesulfonylethene is unique due to the combination of a bromine atom and a methanesulfonyl group on an ethene backbone. This combination imparts distinct reactivity and functional properties, making it valuable in various chemical applications .

Properties

IUPAC Name

1-bromo-1-methylsulfonylethene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5BrO2S/c1-3(4)7(2,5)6/h1H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSTQPTBGKBZMQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C(=C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5BrO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301302961
Record name 1-Bromo-1-(methylsulfonyl)ethene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301302961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35495-31-9
Record name 1-Bromo-1-(methylsulfonyl)ethene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35495-31-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-1-(methylsulfonyl)ethene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301302961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-bromo-1-methanesulfonylethene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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